2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
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Overview
Description
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H9ClFN and a molecular weight of 245.68 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a benzonitrile core. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and 2-chlorobenzonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as aluminum chloride (AlCl3) may be used to promote the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzonitrile: Similar in structure but lacks the methyl group.
3-Chloro-4-fluorobenzonitrile: Similar but with different positioning of the chloro and fluoro groups.
2-Chloro-4-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a fluoro group.
Uniqueness
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group, in particular, can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c1-9-2-3-11(7-14(9)16)10-4-5-12(8-17)13(15)6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMTTMNUXFKLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742777 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-63-0 |
Source
|
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-3′-fluoro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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